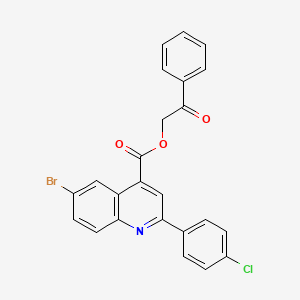![molecular formula C29H28N2O3S B12047438 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the carbazole derivative and introduce the hydroxypropyl group through a nucleophilic substitution reaction. The benzenesulfonamide group is then attached via a sulfonation reaction. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The benzenesulfonamide group may inhibit certain enzymes, disrupting metabolic pathways. These interactions can lead to various biological effects, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE
- 2-(3-(9H-CARBAZOL-9-YL)PROPANOYL)-N-(4-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H28N2O3S |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H28N2O3S/c1-21-11-15-23(16-12-21)31(35(33,34)25-17-13-22(2)14-18-25)20-24(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,24,32H,19-20H2,1-2H3 |
InChI-Schlüssel |
BJZDJDCSGPGGSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


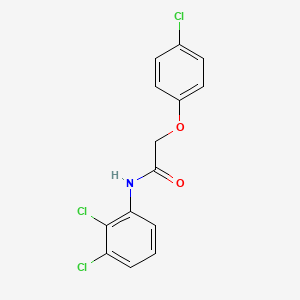

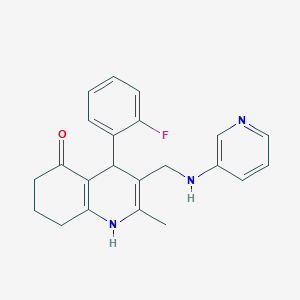
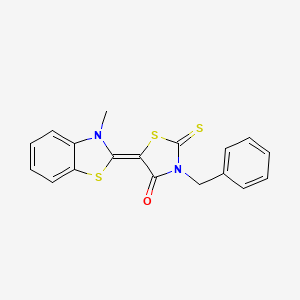
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

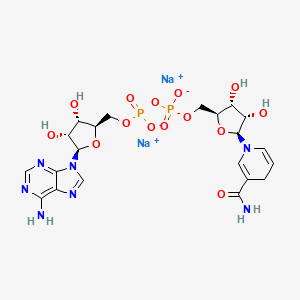
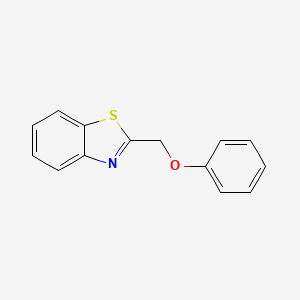
![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)
